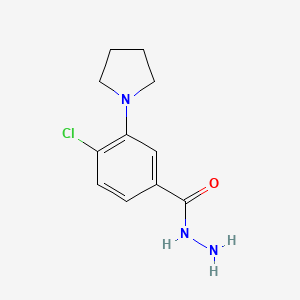
4-Chloro-3-(pyrrolidin-1-yl)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-(pyrrolidin-1-yl)benzohydrazide is a chemical compound with the molecular formula C11H14ClN3O It is characterized by the presence of a chloro-substituted benzene ring, a pyrrolidine ring, and a benzohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(pyrrolidin-1-yl)benzohydrazide typically involves the reaction of 4-chloro-3-nitrobenzoic acid with pyrrolidine, followed by reduction and subsequent hydrazide formation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Chloro-3-(pyrrolidin-1-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or other functional groups.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as sodium iodide or potassium fluoride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
科学的研究の応用
4-Chloro-3-(pyrrolidin-1-yl)benzohydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: This compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Chloro-3-(pyrrolidin-1-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The chloro and hydrazide groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
Similar compounds to 4-Chloro-3-(pyrrolidin-1-yl)benzohydrazide include:
- 4-Chloro-3-(pyrrolidin-1-yl)benzoic acid
- 4-Chloro-3-(pyrrolidin-1-yl)benzaldehyde
- 4-Chloro-3-(pyrrolidin-1-yl)benzamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro group enhances its reactivity, while the pyrrolidine ring provides structural stability and potential for biological interactions.
特性
分子式 |
C11H14ClN3O |
|---|---|
分子量 |
239.70 g/mol |
IUPAC名 |
4-chloro-3-pyrrolidin-1-ylbenzohydrazide |
InChI |
InChI=1S/C11H14ClN3O/c12-9-4-3-8(11(16)14-13)7-10(9)15-5-1-2-6-15/h3-4,7H,1-2,5-6,13H2,(H,14,16) |
InChIキー |
GHDXOGKGILQPDH-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=C(C=CC(=C2)C(=O)NN)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


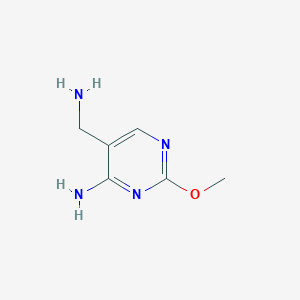
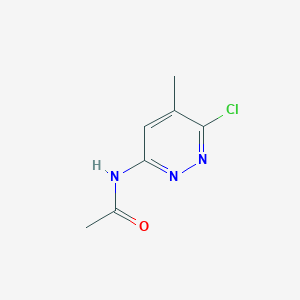
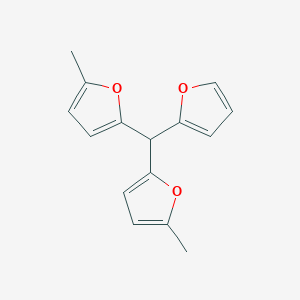
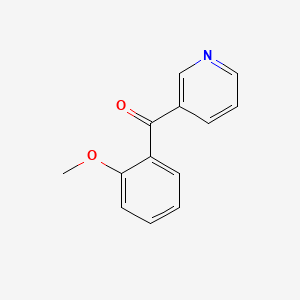
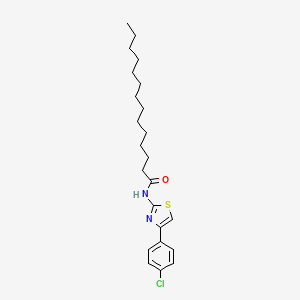
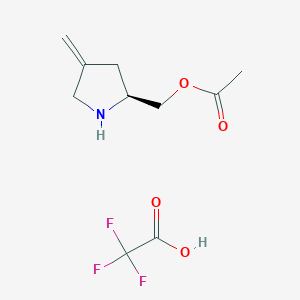
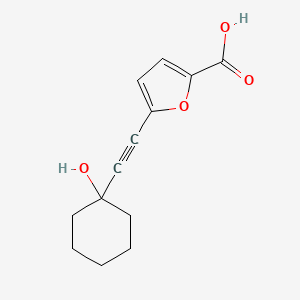
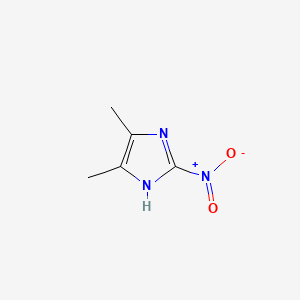

![N-(4-Butoxyphenyl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide](/img/structure/B15054028.png)
![2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B15054056.png)
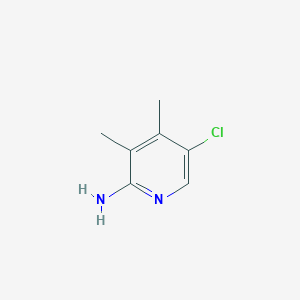
![2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B15054061.png)
![N-(6-Formylbenzo[d][1,3]dioxol-5-yl)-4-methylbenzenesulfonamide](/img/structure/B15054064.png)
